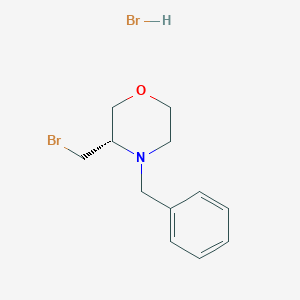

(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide

Description

Properties

IUPAC Name |

(3S)-4-benzyl-3-(bromomethyl)morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.BrH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXCDUGPSYZOON-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and morpholine.

Bromomethylation: The bromomethyl group is introduced using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

Batch Reactors: Using batch reactors for the controlled addition of reagents and monitoring reaction conditions.

Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the morpholine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and secondary amines.

Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

Reduction: Products typically include alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect cellular pathways by altering the activity of key enzymes or receptors, leading to changes in cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Research Findings and Implications

- Amine Reactivity : Tert-butylamine exclusively forms substitution-rearrangement products with bromomethyl cinnamates, whereas morpholine yields mixed products . This implies that the choice of amine in reactions involving this compound will critically influence product distribution.

- Solvent Effects : Hydrocarbon solvents (e.g., pentane) favor substitution-rearrangement pathways, while polar solvents (e.g., acetonitrile) may stabilize ionic intermediates in hydrobromide salts .

Biological Activity

(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H16BrN2

- CAS Number : 2007908-70-3

This compound features a bromomethyl group attached to a morpholine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting synaptic transmission.

- Cellular Signaling : The compound could influence signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxic Effects : Preliminary data suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that the compound could provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 2 | Reported cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 10 to 30 µM. |

| Study 3 | Investigated neuroprotective properties in vitro, revealing reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound. |

Q & A

Q. How to optimize enantioselective synthesis to avoid racemization during scale-up?

- Methodological Answer : Racemization occurs via reversible ring-opening of morpholine under acidic/basic conditions. Use mild bases (e.g., K₂CO₃) in aprotic solvents (THF or DCM). Monitor enantiomeric excess (ee) continuously via chiral HPLC and employ flow chemistry to reduce residence time at high temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.